2,6,9,10-Anthracenetetracarbonitrile

Description

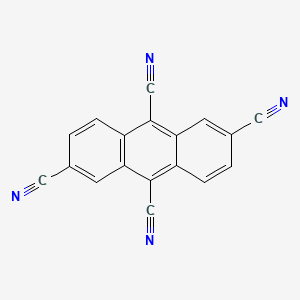

2,6,9,10-Anthracenetetracarbonitrile (abbreviated as TCA) is a polycyano-substituted anthracene derivative characterized by four cyano (-CN) groups at the 2, 6, 9, and 10 positions of the anthracene core. Its electron-deficient structure arises from the strong electron-withdrawing nature of the cyano groups, making it a prominent electron acceptor in organic optoelectronic applications .

Properties

CAS No. |

80721-78-4 |

|---|---|

Molecular Formula |

C18H6N4 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

anthracene-2,6,9,10-tetracarbonitrile |

InChI |

InChI=1S/C18H6N4/c19-7-11-1-3-13-15(5-11)18(10-22)14-4-2-12(8-20)6-16(14)17(13)9-21/h1-6H |

InChI Key |

IYYACUGXZLFMGN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C#N)C(=C3C=CC(=CC3=C2C#N)C#N)C#N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=C3C=CC(=CC3=C2C#N)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2,3,6,7-Anthracenetetracarbonitrile

- Substituent Position: Cyano groups at 2,3,6,7 positions (vs. 2,6,9,10 in TCA).

- Electronic Effects : The altered substitution pattern reduces symmetry and modifies the electron-withdrawing effect distribution. This impacts conjugation length and charge-transfer efficiency.

- Synthesis : Prepared via a double Wittig reaction similar to TCA but requires distinct intermediates (Scheme 22) .

9,10-Anthracenedicarbonitrile

- Substituent Number: Only two cyano groups at the 9,10 positions.

- Electronic Effects : Reduced electron deficiency compared to TCA, leading to weaker acceptor strength. This limits its utility in charge-transfer complexes.

- Synthesis : Simpler routes involving direct nitrile substitution on anthracene .

- Applications: Primarily used as a precursor for higher-order cyanoanthracenes rather than standalone optoelectronic materials .

Nitro-Substituted Anthracenes (e.g., 9-Nitroanthracene)

- Functional Groups: Nitro (-NO$_2$) groups instead of cyano.

- Electronic Effects: Nitro groups are stronger electron-withdrawing groups than cyano, but they introduce steric hindrance and reduce solubility.

- Applications : Used in environmental analysis (e.g., as standards for nitro-polycyclic aromatic hydrocarbon detection) rather than optoelectronics .

BN-Anthracenes

- Structural Modification : Replacement of C=C bonds with isoelectronic B-N bonds.

- Electronic Effects : BN incorporation alters the HOMO-LUMO gap and enhances air stability compared to TCA. However, synthetic complexity limits scalability.

- Synthesis : Achieved via borylative cyclization (Scheme 24) .

- Applications : Emerging in thermally activated delayed fluorescence (TADF) materials due to enhanced triplet harvesting .

9,10-Ethanoanthracene-2,2,3,3,6,6,7,7-octacarbonitrile

- Substituent Number: Eight cyano groups, creating extreme electron deficiency.

- Electronic Effects : Higher electron affinity than TCA, but steric crowding may reduce solubility and processability.

- Synthesis: Involves multi-step cyclization and ethano-bridge formation .

- Applications : Theoretical interest in ultra-high charge mobility, though practical use is hindered by synthetic challenges .

Data Table: Comparative Analysis of Anthracene Derivatives

Key Research Findings and Gaps

- Positional Effects : The 2,6,9,10 substitution in TCA optimizes exciplex formation by balancing symmetry and electron withdrawal, whereas 2,3,6,7 substitution disrupts conjugation .

- Functional Group Trade-offs: Cyano groups offer better solubility and processability than nitro groups, making TCA more versatile in device fabrication .

Q & A

Q. What are the standard synthetic routes for 2,6,9,10-anthracenetetracarbonitrile, and how are critical intermediates characterized?

The synthesis typically employs a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation. A stable protected 1,2,4,5-benzenetetracarbaldehyde is used as the precursor, synthesized from 2,5-dibromoterephthalaldehyde. Key intermediates are characterized via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. Reaction yields and scalability depend on optimizing Wittig reaction conditions (e.g., low temperature, inert atmosphere) .

Q. What spectroscopic methods are most effective for characterizing this compound’s electronic structure?

UV-Vis absorption and fluorescence spectroscopy are critical for analyzing π-π* transitions and charge-transfer properties. Time-resolved emission spectroscopy (with nanosecond resolution) quantifies excited-state lifetimes, while transient absorption spectroscopy probes radical-ion pair dynamics in solvents like acetonitrile. FT-IR confirms nitrile group vibrations (~2200 cm) .

Advanced Research Questions

Q. How do solvent polarity and substituent positioning influence electron-transfer kinetics in this compound-based systems?

Electron-transfer rates depend on solvent dielectric constant (e.g., acetonitrile, ε = 37.5) and donor-acceptor distance. In charge-transfer complexes with alkylbenzene donors, solvent-separated radical-ion pairs (SSRIPs) exhibit slower recombination rates than contact pairs (CRIPs). Substituent electron-withdrawing effects enhance acceptor strength, accelerating charge separation. Kinetic parameters (e.g., , ) are derived from Stern-Volmer analysis of emission quenching data .

Q. What strategies optimize the photostability and quantum yield of this compound in optoelectronic applications?

Encapsulation in polymer matrices (e.g., PMMA) reduces photodegradation. Substituent engineering (e.g., introducing bulky groups at the 2,6,9,10-positions) minimizes aggregation-induced quenching. Absolute quantum yields are measured using integrating sphere setups, with values typically <0.1 in solution due to rapid non-radiative decay .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Suzuki vs. Sonogashira coupling) arise from steric hindrance at the 2,6,9,10-positions. Controlled experiments with Pd/ligand systems (e.g., SPhos or XPhos) and kinetic isotope effect studies can isolate steric vs. electronic factors. HPLC-MS monitors side products (e.g., decyanated byproducts) to refine reaction conditions .

Q. What computational methods predict the charge-transport properties of this compound derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) and reorganization energies. Marcus theory correlates computed λ values with experimental charge mobility. MD simulations assess packing motifs in crystalline phases, revealing anisotropic conduction pathways .

Analytical & Safety Protocols

Q. What precautions are necessary for handling this compound in photochemical experiments?

Use nitrile gloves and flame-retardant lab coats to prevent skin contact and static discharge. Work under argon in sealed reactors to avoid moisture-sensitive side reactions. UV light exposure requires quartz cuvettes and protective eyewear. Spill protocols include neutralization with activated carbon and disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.